1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)piperidine
Description
Properties
Molecular Formula |
C18H25BF3NO5S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C18H25BF3NO5S/c1-16(2)17(3,4)28-19(27-16)13-8-9-15(14(12-13)26-18(20,21)22)29(24,25)23-10-6-5-7-11-23/h8-9,12H,5-7,10-11H2,1-4H3 |
InChI Key |
KHCKYOHUDIXAOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N3CCCCC3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of 1-Bromo-3-(trifluoromethoxy)benzene
Procedure :
Alternative Route: Diazotization-Sulfonation
Procedure :
-
Diazotize 4-bromo-2-(trifluoromethoxy)aniline with NaNO/HCl at −5°C.
-
Bubble SO gas into the diazonium solution.
Sulfonamide Formation with Piperidine
Direct Coupling
Procedure :
Microwave-Assisted Reaction
Conditions :
Miyaura Borylation for Boronate Ester Installation
Palladium-Catalyzed Coupling
Procedure :
Copper-Mediated Method
Conditions :
Comparative Analysis of Routes
| Step | Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sulfonyl chloride | Chlorosulfonic acid | – | 25 | 78 | 95 |
| Sulfonamide formation | EtN/THF | – | 0→25 | 85 | 97 |
| Borylation | Pd(dppf)Cl/KOAc | Palladium | 80 | 75 | 98 |
| Borylation (alt) | CuI/dtbpy | Copper | 100 | 68 | 95 |
Critical Challenges and Solutions
Boronate Stability
Regioselectivity in Electrophilic Substitution
Chemical Reactions Analysis
Types of Reactions
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronate ester can participate in Suzuki coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of arylated derivatives.
Scientific Research Applications
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: The compound can be used as a probe in biological assays to study enzyme activity and protein interactions.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related boronic esters and piperidine derivatives (Table 1):
Table 1. Key structural and functional analogues.
Reactivity and Stability
- Suzuki-Miyaura Cross-Coupling : The target compound’s sulfonyl group reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ), enhancing reactivity with aryl halides. However, electron-withdrawing -OCF₃ may slow transmetallation compared to electron-donating groups .
- Hydrolytic Stability: The pinacol boronate group in all listed compounds resists hydrolysis better than non-cyclic boronic acids. The trifluoromethoxy group in the target compound further improves stability under physiological conditions .
Research Findings and Data
Key Studies on Analogues
- Suzuki Coupling Efficiency : Aryl boronate esters with electron-withdrawing groups (e.g., -SO₂-) achieve >80% yield in coupling with electron-deficient aryl halides, per Miyaura and Suzuki’s foundational work .
- H₂O₂ Sensing : Boronate-based probes (e.g., PY-BE) exhibit a 510/430 nm fluorescence ratio change upon H₂O₂ exposure, with detection limits as low as 1.54 µM .
Stability Data
Biological Activity
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a complex organic compound that incorporates functionalities known for their biological activity. This article focuses on the pharmacological properties of this compound, exploring its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a boron-containing moiety. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability.
Molecular Formula : C17H22BClF3N2O3S
Molecular Weight : 426.89 g/mol
CAS Number : 195062-61-4
Biological Activity Overview
The biological activities of compounds similar to 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)piperidine have been widely studied. Key areas of interest include:
- Antibacterial Activity : Compounds bearing piperidine and sulfonamide moieties have shown significant antibacterial properties against various strains such as Salmonella typhi and Staphylococcus aureus .
- Enzyme Inhibition : These compounds are often evaluated for their ability to inhibit critical enzymes like acetylcholinesterase (AChE) and urease. For instance, derivatives of piperidine have demonstrated strong inhibitory activity against AChE with IC50 values ranging from 0.63 to 6.28 µM .
- Cancer Chemotherapy : The incorporation of boron into organic molecules has been linked to enhanced efficacy in cancer treatment protocols due to its unique chemical properties that facilitate targeted therapy .
Case Studies and Research Findings
- Antibacterial Screening : A series of synthesized piperidine derivatives were tested against E. coli, Pseudomonas aeruginosa, and other pathogens. The most active compounds exhibited moderate to strong inhibition with IC50 values indicating promising antibacterial potential .
- Enzyme Inhibition Studies : In studies focusing on urease inhibition, several compounds showed significant activity compared to standard drugs. For example, a derivative exhibited an IC50 value of 2.14 µM against urease .
- Docking Studies : Molecular docking simulations have illustrated how these compounds interact with various biological targets at the molecular level, providing insights into their mechanism of action .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate |
| Staphylococcus aureus | Strong | |
| Enzyme Inhibition | Acetylcholinesterase | 0.63 - 6.28 |
| Urease | 2.14 |
Table 2: Structural Characteristics
| Component | Description |
|---|---|
| Piperidine Ring | Central structure |
| Sulfonyl Group | Enhances solubility and reactivity |
| Boron Moiety | Potential for targeted drug delivery |
| Trifluoromethoxy Group | Increases lipophilicity |
Q & A
Q. What are the key synthetic routes for preparing this compound, and what analytical methods validate its purity?
The compound is synthesized via sequential functionalization of the phenyl ring. A common route involves:
Suzuki-Miyaura Coupling : Introduce the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to a halogenated precursor (e.g., bromophenyl intermediate) using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 80–100°C .
Sulfonylation : React the boronate-containing intermediate with piperidine sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DCM) .
Q. Validation Methods :
Q. What are the primary research applications of this compound in academia?
- Cross-Coupling Reactions : Acts as a boronic ester partner in Suzuki-Miyaura reactions to synthesize biaryl systems for drug discovery .
- Protease Inhibition Studies : The sulfonyl-piperidine moiety may target enzyme active sites, with the trifluoromethoxy group enhancing lipophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate hydrolysis of the dioxaborolane group during synthesis?
The pinacol boronate ester is prone to hydrolysis under protic or acidic conditions. Key optimizations include:
- Solvent Choice : Use anhydrous THF or toluene with molecular sieves to scavenge moisture .
- Catalyst System : Employ air-stable Pd catalysts (e.g., PdCl₂(dppf)) to reduce reaction time and moisture sensitivity .
- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and stability .
Data Contradiction Analysis :
Some studies report higher yields in DMF , while others prefer THF . This discrepancy may arise from differences in substrate solubility or Pd catalyst efficiency. Pilot small-scale reactions (50–100 mg) to determine optimal conditions.
Q. What strategies resolve discrepancies in NMR data for the trifluoromethoxy group?
The trifluoromethoxy (OCF₃) group’s ¹⁹F NMR signal can split into multiple peaks due to rotational isomerism. Solutions include:
Q. Example Data :
| Condition | ¹⁹F NMR (δ, ppm) | Observation |
|---|---|---|
| 25°C | -57.2 (d), -57.5 (d) | Split peaks |
| 50°C | -57.3 (s) | Single peak |
Q. How does the electronic effect of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
The strong electron-withdrawing nature of OCF₃:
- Reduces Electron Density at the boron atom, slowing transmetallation in Suzuki reactions.
- Requires Higher Catalyst Loadings (5–7 mol% Pd) compared to non-fluorinated analogs (2–3 mol%) .
Experimental Design Tip : Use Hammett constants (σₚ = 0.35 for OCF₃) to predict reactivity trends and adjust catalyst/ligand pairs accordingly .
Methodological Challenges and Solutions
Q. How to address low yields in the sulfonylation step?
Common issues and fixes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
